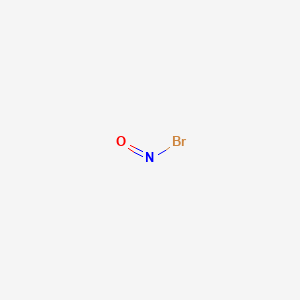
Nickel;scandium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel and scandium are two elements that can form various compounds with unique properties. Nickel is a transition metal known for its strength, corrosion resistance, and high melting point. Scandium, on the other hand, is a rare earth element with applications in aerospace, electronics, and lighting. The combination of these two elements can result in compounds with enhanced properties suitable for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickel and scandium compounds can be synthesized through various methods, including high-temperature reactions and solvent extraction. One common method involves the high-pressure acid leaching of nickel laterite ores, which also contain scandium. The scandium can be selectively precipitated and separated from the nickel using pH-controlled precipitation processes .
Industrial Production Methods
In industrial settings, scandium is often recovered as a byproduct of nickel and cobalt production. The process typically involves leaching the ore with sulfuric acid, followed by solvent extraction to separate scandium from other metals. The scandium is then precipitated and purified to obtain scandium oxide .
Análisis De Reacciones Químicas
Types of Reactions
Nickel and scandium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, scandium can be extracted from nickel processing residues using solvent extraction methods, where it reacts with specific reagents to form soluble complexes .
Common Reagents and Conditions
Common reagents used in the extraction and purification of scandium from nickel ores include sulfuric acid, oxalic acid, and various organic solvents like Cyanex 923. The conditions often involve high temperatures and controlled pH levels to optimize the separation and recovery of scandium .
Major Products Formed
The major products formed from these reactions include scandium oxide, which is a highly pure form of scandium used in various applications, and nickel hydroxide, which is used in battery production .
Aplicaciones Científicas De Investigación
Nickel and scandium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their unique properties.
Biology: Scandium compounds are being explored for their potential use in medical imaging and as therapeutic agents.
Medicine: Nickel-scandium alloys are being studied for their potential use in medical implants due to their biocompatibility and strength.
Industry: These compounds are used in the production of high-strength alloys for aerospace and automotive applications, as well as in solid oxide fuel cells for efficient energy production .
Mecanismo De Acción
The mechanism by which nickel and scandium compounds exert their effects often involves the formation of stable complexes with other elements or molecules. For example, in solvent extraction processes, scandium forms stable complexes with organic solvents, which can then be separated from other metals. The molecular targets and pathways involved in these processes include the coordination of scandium ions with ligands in the solvent, leading to selective extraction and purification .
Comparación Con Compuestos Similares
Similar Compounds
Yttrium: Another rare earth element with similar properties to scandium, often used in similar applications such as in alloys and electronics.
Lanthanum: Shares similar chemical properties with scandium and is used in various industrial applications.
Titanium: Known for its strength and corrosion resistance, titanium is often compared with nickel-scandium alloys in terms of mechanical properties
Uniqueness
Nickel-scandium compounds are unique due to their combination of properties from both elements. The addition of scandium to nickel enhances the strength, corrosion resistance, and thermal stability of the resulting compounds, making them suitable for high-performance applications in aerospace, automotive, and energy sectors .
Propiedades
Número CAS |
12384-54-2 |
|---|---|
Fórmula molecular |
Ni7Sc2 |
Peso molecular |
500.77 g/mol |
Nombre IUPAC |
nickel;scandium |
InChI |
InChI=1S/7Ni.2Sc |
Clave InChI |
JZRZWOFPBISULS-UHFFFAOYSA-N |
SMILES canónico |
[Sc].[Sc].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
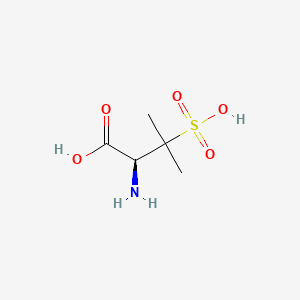
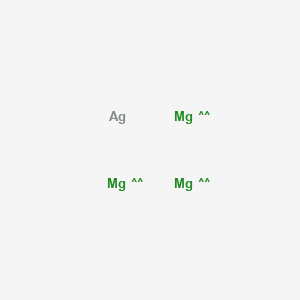
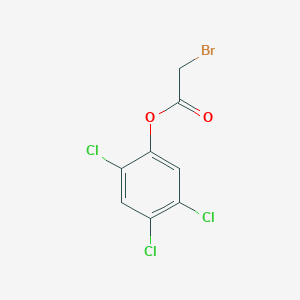
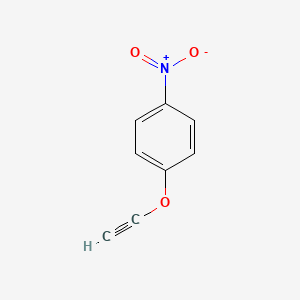

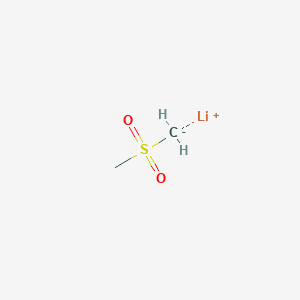
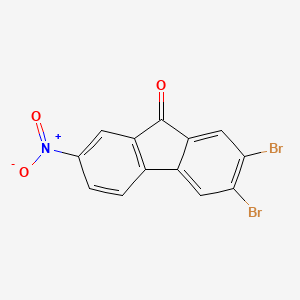

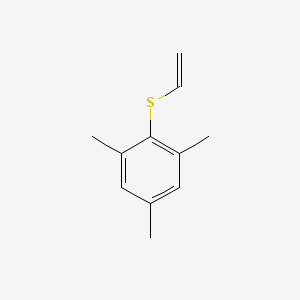
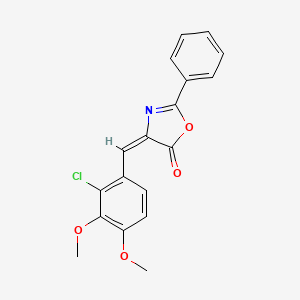
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)
